7-bromo-3,3a,6,8b-tetramethyl-2,3-dihydro-1H-cyclopenta[b]benzofuran
Description
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
6790-63-2 |
|---|---|
Formule moléculaire |
C15H19BrO |
Poids moléculaire |
295.21 g/mol |
Nom IUPAC |
7-bromo-3,3a,6,8b-tetramethyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran |
InChI |
InChI=1S/C15H19BrO/c1-9-7-13-11(8-12(9)16)14(3)6-5-10(2)15(14,4)17-13/h7-8,10H,5-6H2,1-4H3 |
Clé InChI |
AZMIIVUEOLBHBL-UHFFFAOYSA-N |
SMILES isomérique |
C[C@H]1CC[C@@]2([C@]1(OC3=C2C=C(C(=C3)C)Br)C)C |
SMILES canonique |
CC1CCC2(C1(OC3=C2C=C(C(=C3)C)Br)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aplysin |
Origine du produit |
United States |
Natural Occurrence and Isolation
Red Alga Laurencia tristicha
The red alga Laurencia tristicha is a significant primary producer of Aplysin. researchgate.netresearchgate.net This marine seaweed synthesizes the compound as a secondary metabolite. The isolation of Aplysin from L. tristicha involves the collection of the algal biomass, followed by extraction with organic solvents and subsequent chromatographic purification to yield the pure compound. Several related sesquiterpenes have also been isolated from this alga, including aplysin-9-ene, epiaplysinol, and debromoepiaplysinol. researchgate.net
Sea Hare Aplysia kurodai
Aplysin is also found in the tissues of the sea hare Aplysia kurodai. nih.gov Sea hares are herbivorous gastropod molluscs that graze on various types of algae. reeflex.net The presence of Aplysin in A. kurodai is a result of the bioaccumulation of this compound from its diet, which includes red algae of the genus Laurencia. nih.gov The sea hare ingests the algae and sequesters the Aplysin, which can then be isolated from its tissues.
Biosynthesis and Biotransformation Pathways
Enzymatic Catalysis in Marine Algae
The biosynthesis of halogenated compounds in marine algae is a testament to the unique enzymatic machinery evolved in the marine environment. nih.gov The genus Laurencia is particularly renowned for its prolific production of a diverse array of halogenated secondary metabolites, including sesquiterpenes like aplysin. hokudai.ac.jpfrontiersin.orgnih.gov This chemical diversity is largely attributed to the activity of specific enzymes that can incorporate halides, readily available in seawater, into organic molecules. hokudai.ac.jptandfonline.com
Haloperoxidase enzymes are central to the biosynthesis of halogenated compounds in marine organisms. tandfonline.com These enzymes catalyze the oxidation of halides (chloride, bromide, or iodide) using hydrogen peroxide as the oxidant, generating a reactive halogenating species. scispace.comresearchgate.net This reactive intermediate then participates in the electrophilic halogenation of organic substrates. researchgate.net In the context of red algae like Laurencia, these enzymes are crucial for the halogenation and subsequent cyclization of terpene precursors, leading to the formation of compounds such as aplysin. nih.gov The process is considered a key component of the algae's chemical defense mechanism. nih.gov
Among haloperoxidases, vanadium-dependent bromoperoxidases (V-BPOs) are the major class found in marine algae and are key enzymes in the production of brominated compounds in Laurencia. tandfonline.com As their name suggests, these enzymes utilize a vanadate (B1173111) ion (VO₄³⁻) as a cofactor in their active site. tandfonline.com
V-BPOs exhibit a high degree of specificity for bromide ions over other halides, despite the much higher concentration of chloride ions in seawater. hokudai.ac.jpnih.gov The enzyme catalyzes the oxidation of bromide (Br⁻) by hydrogen peroxide (H₂O₂) to produce a brominating intermediate, likely hypobromous acid (HOBr) or an enzyme-bound equivalent. udel.edu This electrophilic bromine species then attacks electron-rich regions of a precursor molecule, such as the double bonds in a linear sesquiterpene, initiating a cascade of reactions that can include both bromination and cyclization. researchgate.nethokudai.ac.jp
Research on V-BPO from Laurencia okamurae has provided insights into its function. hokudai.ac.jptandfonline.com Studies have successfully cloned genes for V-BPO from this red alga and expressed the recombinant protein, which demonstrated significant brominating activity. hokudai.ac.jptandfonline.comtandfonline.com The proposed mechanism suggests that V-BPO is involved in an asymmetric bromination that triggers the cyclization of a linear precursor, leading to the formation of the characteristic ring structures of brominated sesquiterpenes. hokudai.ac.jp The properties of V-BPOs from different red algae have been characterized, highlighting their specific kinetic parameters.
Table 1: Enzymatic Characterization of Vanadium-Dependent Bromoperoxidases (V-BPOs) from Red Algae
| Algal Species | Enzyme | Km for Br⁻ (mM) | Km for H₂O₂ (μM) | Reference |
|---|---|---|---|---|
| Kappaphycus alvarezii | V-BrPO | 2.5 | 85 | nih.gov |
| Laurencia okamurae | LoVBPO2a | - | - | hokudai.ac.jptandfonline.comtandfonline.com |
| Corallina pilulifera | V-BPO | - | - | tandfonline.comudel.edu |
Metabolic Transformations by Marine Organisms
The biosynthesis of complex natural products like aplysin involves not only initial enzymatic reactions but also subsequent metabolic transformations of precursor molecules within the organism.
The biosynthesis of aplysin and related compounds in Laurencia is hypothesized to begin with a common, non-halogenated precursor. researchgate.net For sesquiterpenes, this precursor is often a farnesyl derivative, such as (2Z,6E)-farnesol. researchgate.net The V-BPO enzyme is believed to catalyze the incorporation of a bromide ion into this precursor, which induces an electrophilic attack on one of the olefin groups, triggering cyclization. researchgate.net
This initial cyclization can lead to various carbocation intermediates, which can then undergo further rearrangements, cyclizations, and reactions to produce a diverse array of sesquiterpene skeletons. Aplysin and another related compound, laurinterol (B1247104), are thought to be products of such pathways. researchgate.net While they share a common biosynthetic origin initiated by V-BPO, the available scientific literature does not describe a direct in vivo conversion of laurenterol to aplysin. Instead, they are more likely synthesized via branched pathways from a common cationic intermediate derived from the initial bromonium ion-induced cyclization of the farnesol (B120207) precursor. The specific metabolic steps that differentiate the final formation of aplysin versus laurinterol remain an area of ongoing research.
Chemical Synthesis and Structural Modifications
Diverse Strategies for Total Synthesis
The pursuit of the total synthesis of aplysin has resulted in the exploration of a range of chemical transformations, each with its unique approach to constructing the characteristic tricyclic core of the molecule.
Several research groups have successfully achieved the enantioselective total synthesis of (-)-aplysin, employing distinct and innovative strategies. A notable approach involves a concise, highly enantioselective synthesis of both (−)-debromoaplysin and (−)-aplysin. bris.ac.ukbristol.ac.uk The key steps in this methodology include a lithiation-borylation of a secondary benzylic carbamate to generate a tertiary boronic ester, followed by a propenylation reaction that establishes the quaternary stereocenter with exceptional enantioselectivity. bris.ac.ukbristol.ac.uk
Another powerful strategy for the enantioselective synthesis of complex molecules, including sesquiterpenes, is the use of palladium-catalyzed enantioselective alkylation. nih.gov This method has been effectively utilized to set quaternary and tetrasubstituted tertiary carbon stereocenters, which are crucial structural features in many natural products. nih.gov While a specific application of this method to a formal synthesis of aplysin is a logical extension, the power of this approach in constructing the core of similar natural products is well-documented.
The table below summarizes key aspects of a reported enantioselective synthesis of (-)-aplysin.
| Key Reaction | Reagents/Conditions | Outcome | Reference |
| Lithiation-Borylation | s-BuLi, (-)-sparteine, TMEDA; B(OR)3 | Formation of a tertiary boronic ester | bris.ac.ukbristol.ac.uk |
| Propenylation | Allylating agent | Installation of the quaternary stereocenter | bris.ac.ukbristol.ac.uk |
Radical cascade cyclization reactions have emerged as a powerful tool for the construction of polycyclic molecules in organic synthesis. nih.gov These reactions are particularly well-suited for the synthesis of complex natural products, including terpenoids, due to their ability to form multiple stereogenic centers in a single step with a high degree of diastereoselectivity. nih.govnih.gov In the context of sesquiterpene synthesis, radical cyclizations can be strategically employed to construct the intricate ring systems characteristic of this class of compounds. rsc.org
While a specific total synthesis of aplysin employing a diastereoselective radical cyclization as the key step has not been extensively detailed in the available literature, the principles of this methodology are highly applicable. Such an approach would likely involve the generation of a radical at a strategic position on a precursor molecule, which would then initiate a cascade of cyclizations to form the tricyclic core of aplysin. The stereochemical outcome of the cyclization would be controlled by the inherent conformational preferences of the radical intermediates.
The [2+2] cycloaddition reaction between a ketene and an alkene is a powerful method for the construction of cyclobutane rings, which can serve as versatile intermediates in the synthesis of more complex molecules. researchgate.netnih.govlibretexts.org In the context of natural product synthesis, intramolecular versions of this reaction have been utilized to construct intricate polycyclic systems. harvard.eduacs.org
A formal total synthesis of aplysin has been described that employs an intermolecular [2+2] cycloaddition reaction between a ketene and an olefin as a pivotal step. This strategy highlights the utility of ketene cycloaddition chemistry in accessing key intermediates for the synthesis of aplysin. An intramolecular variant of this reaction could also be envisioned as a plausible strategy, where a tethered ketene and alkene undergo cycloaddition to form a cyclobutanone-containing intermediate that can be further elaborated to the aplysin skeleton. Lewis acid promotion of such cycloadditions can offer advantages in terms of reactivity, yield, and diastereoselectivity. researchgate.net
Dearomatization strategies have gained significant attention in the total synthesis of natural products, particularly for meroterpenoids, which are of mixed biosynthetic origin. nih.govnih.gov This approach involves the conversion of a flat, aromatic precursor into a three-dimensional, stereochemically rich structure in a single transformation. nih.gov While aplysin is a sesquiterpene, not a meroterpenoid, the underlying principles of dearomatization could be applied to its synthesis.
A hypothetical dearomative approach to aplysin could start from a substituted phenolic or other aromatic precursor. A dearomatization event, potentially triggered by oxidation or reduction, could be coupled with a subsequent cyclization cascade to construct the fused ring system of aplysin. This strategy offers the potential for a highly efficient synthesis by rapidly building molecular complexity from a simple, readily available aromatic starting material.
Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis, particularly for the construction of cyclic and macrocyclic structures found in a vast array of natural products. wikipedia.orgrsc.orgorganic-chemistry.orgnih.gov The development of well-defined ruthenium-based catalysts, such as the Grubbs catalysts, has significantly expanded the scope and functional group tolerance of this reaction. researchgate.netwikipedia.orgumicore.com
A concise and highly enantioselective total synthesis of (−)-aplysin and its precursor, (−)-debromoaplysin, effectively utilizes RCM as a key step. bris.ac.ukbristol.ac.uk In this synthesis, after the crucial quaternary stereocenter is established, RCM is employed to close one of the rings of the tricyclic system. This demonstrates the power of RCM in forming sterically congested systems that can be challenging to construct using other methods. The choice of catalyst and reaction conditions is critical for the success of the RCM step.
The table below highlights the role of a Grubbs catalyst in a key cyclization step.
| Reaction Type | Catalyst | Substrate | Product | Reference |
| Ring-Closing Metathesis | Grubbs Second-Generation Catalyst | Diene precursor | Cyclized intermediate for (-)-debromoaplysin | bris.ac.ukbristol.ac.uk |
Synthesis and Evaluation of Aplysin Analogues
The synthesis of analogues of natural products is a crucial endeavor in medicinal chemistry, as it allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents with improved properties. In the case of aplysin, the synthesis and biological evaluation of its analogues can provide valuable insights into the structural features required for its observed biological activities.
While extensive research on aplysin analogues is not widely reported, studies on the closely related aplysinopsins offer a model for such investigations. Aplysinopsins are tryptophan-derived marine natural products that have been the subject of significant synthetic and biological evaluation efforts. mdpi.comnih.govresearchgate.net The synthesis of a variety of aplysinopsin analogues has allowed for the elucidation of key structural motifs responsible for their biological activities, which include anticancer and antimicrobial properties. mdpi.comresearchgate.net
Similarly, the synthesis of aplysin analogues could involve modifications at various positions of the molecule, such as:
Alterations to the aromatic ring, including the number and position of bromine and methyl substituents.
Modification of the stereochemistry at the various chiral centers.
The biological evaluation of these synthesized analogues against a panel of cancer cell lines or in other relevant bioassays would then provide crucial data for establishing a comprehensive SAR for the aplysin scaffold. For instance, studies on brominated sesquiterpenes from marine sources have shown that the presence and position of the bromine atom can significantly influence their cytotoxic activities. researchgate.netnih.govtandfonline.com
Preparation of Direct Derivatives (e.g., Debromoaplysin, Aplysinol, Isoaplysin)
The unique chemical scaffold of aplysin has prompted significant research into the synthesis of its direct derivatives, aiming to explore and potentially enhance its biological activities. Key derivatives that have been successfully synthesized include debromoaplysin, aplysinol, and isoaplysin.
Debromoaplysin and Aplysinol: Stereocontrolled synthetic routes have been developed for several aplysin-related sesquiterpenes, including (±)-debromoaplysin, (±)-aplysin, (±)-debromoaplysinol, and (±)-aplysinol acs.org. These syntheses allow for precise control over the three-dimensional arrangement of atoms, which is crucial for biological activity. The total synthesis of the naturally occurring (-)-aplysin and its derivative (-)-debromoaplysin has also been successfully accomplished, providing access to these specific enantiomers for further study acs.org. These synthetic efforts are critical for confirming the structures of the natural products and for producing quantities sufficient for biological evaluation. One approach to the synthesis of aplysin and debromoaplysin has utilized a diastereoselective, sulfur-mediated radical cyclization strategy acs.org.
Isoaplysin: The synthesis of isoaplysin has also been a subject of investigation. One method involves the use of a mercury(II) trifluoromethanesulfonate/amine complex to induce olefin cyclization acs.org. The cyclization of (E,E,E)-geranylgeranyl acetate using this method leads to the formation of a C-13 hydroxylated tricyclic product. While this reaction was not completely stereospecific, it produced a minor product whose NMR spectrum was identical to that of a derivative of natural isoaplysin-20 acs.org. The precise structure of this synthetic material was confirmed through single-crystal X-ray diffraction, which ultimately clarified the correct structure of isoaplysin-20 as having a chair/boat/chair perhydrophenanthrene skeleton acs.orgacs.org.
Structure-Activity Relationship (SAR) Studies on Aplysin Analogs
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For aplysin, SAR studies have been conducted to identify the key structural features responsible for its therapeutic effects and to guide the design of more potent and selective analogs.
A significant focus of SAR studies on aplysin analogs has been their potential as anticancer agents. One study investigated aplysin analogs as inhibitors of the survivin protein, which is over-expressed in many tumor cells and contributes to resistance against apoptosis (programmed cell death) nih.govnih.gov. In this computational study, 50 analogs of aplysin were designed and evaluated nih.gov. The study revealed that specific modifications to the aplysin structure could significantly enhance its inhibitory potential against survivin nih.govnih.gov. For instance, an analog designated as AP 4 showed a promising binding energy of -8.75 kcal/mol and an inhibition constant (Ki) of 388.28 nM, which was superior to the parent compound aplysin and a known inhibitor, Celecoxib nih.govnih.gov.
These studies highlight the importance of specific functional groups and their positioning on the aplysin scaffold. The fundamental principle of lead optimization is that modifying a molecule's structure can alter its activity youtube.com. By systematically altering parts of the aplysin molecule—such as adding or removing halogen atoms, or changing the nature of substituent groups—researchers can map out the "pharmacophore," the essential features required for biological activity youtube.com. For example, introducing groups that can form hydrogen bonds or lipophilic groups to increase hydrophobic interactions can significantly impact the binding affinity of the analog to its target protein youtube.com. The insights gained from these SAR studies are crucial for the rational design of new aplysin-based therapeutic agents with improved efficacy mdpi.commdpi.com.
Computational Design and Predictive Modeling for Analog Development
The development of novel aplysin analogs has been significantly accelerated by the use of computational design and predictive modeling. These in silico methods allow researchers to design and screen virtual libraries of compounds, predicting their biological activity and pharmacokinetic properties before committing to costly and time-consuming chemical synthesis patheon.compatheon.com.
A key computational technique used in the development of aplysin analogs is molecular docking nih.govnih.gov. This method simulates the interaction between a small molecule (the ligand, e.g., an aplysin analog) and a biological target (e.g., the survivin protein). The process begins with generating 3D structures of the aplysin analogs using software like ChemDraw, followed by energy minimization to find the most stable conformation nih.govnih.gov. The target protein's structure is typically obtained from a public repository like the RCSB Protein Data Bank nih.gov. Molecular docking programs then predict the preferred binding orientation of the analog within the protein's active site and calculate a binding energy score, which indicates the strength of the interaction nih.govnih.gov.
In addition to predicting binding affinity, computational models are used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of new analogs nih.gov. The "Lipinski's Rule of Five" is a commonly used guideline to assess a compound's potential as an orally active drug in humans by evaluating properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors nih.gov. Online servers and predictive models can calculate these properties, helping to filter out compounds that are likely to have poor pharmacokinetic profiles early in the design process nih.govnih.gov. This integration of molecular docking with ADMET prediction provides a powerful workflow for identifying promising aplysin analogs for further development nih.govcas.org. For example, in the study of aplysin analogs targeting survivin, the analog AP 4 was identified as a promising candidate not only due to its strong binding energy but also because it exhibited favorable ADMET properties and complied with Lipinski's Rule of Five nih.gov.
Pharmacological and Biological Activities Preclinical Studies
Antineoplastic Activities in Cellular and Non-Human Animal Models
Aplysin has been shown to suppress the viability and proliferation of various cancer cell lines in a dose- and time-dependent manner. In glioma cells, aplysin demonstrated a significant inhibitory effect on cell proliferation. nih.gov Similarly, studies on breast cancer have revealed that aplysin can inhibit cell proliferation oncotarget.comnih.gov. The antiproliferative effects of aplysin are associated with its ability to interfere with key signaling pathways that regulate cell growth. For instance, in breast cancer cells, aplysin's suppression of proliferation is linked to the downregulation of the PI3K/AKT/FOXO3a signaling pathway oncotarget.comnih.gov. This inhibition leads to decreased levels of cyclin D1, a protein crucial for cell cycle progression oncotarget.comnih.gov.
Table 1: Inhibition of Cancer Cell Proliferation by Aplysin
| Cell Line | Cancer Type | Observed Effect | Key Findings |
|---|---|---|---|
| GL26 | Glioma | Inhibition of cell viability in a dose- and time-dependent manner. | Aplysin suppressed the PI3K/AKT pathway. nih.gov |
| U-87 MG | Glioma | Reduced number of invasive cells in a dose-dependent manner. | Aplysin inactivated the Akt pathway. e-century.us |
| U-251 MG | Glioma | Reduced number of invasive cells in a dose-dependent manner. | Aplysin inactivated the Akt pathway. e-century.us |
| MDA-MB-231 | Breast Cancer | Inhibition of cell proliferation. | Aplysin suppressed the phosphorylation of AKT and FOXO3a. researchgate.net |
| BT-549 | Breast Cancer | Inhibition of cell proliferation. | Aplysin treatment led to a decrease in cyclin D1. researchgate.net |
| A549 | Lung Carcinoma | Enhanced inhibitory effect of TRAIL on tumor growth. | Aplysin alone had a slight inhibitory effect. nih.gov |
| MCF7 | Breast Cancer | Potentiated TRAIL-induced apoptosis. | Aplysin downregulated survivin. nih.gov |
A primary mechanism of aplysin's anticancer activity is the induction of apoptosis, or programmed cell death, in malignant cells. In glioma cells, aplysin was found to effectively induce apoptosis, an effect that increased with higher concentrations of the compound nih.gov. This pro-apoptotic effect is mediated through the suppression of the PI3K/AKT signaling pathway, which is critical for the survival of glioma cells nih.gov. Specifically, aplysin was shown to disrupt the formation of the Heat shock protein 90 (Hsp90)/AKT complex, leading to the deactivation of the PI3K/AKT pathway and subsequent apoptosis nih.gov.
In breast cancer cells, aplysin also promotes apoptosis by inhibiting the PI3K/AKT/FOXO3a pathway oncotarget.comnih.gov. This inhibition leads to an increase in the expression of several pro-apoptotic proteins, including Bim, TRAIL, and FasL oncotarget.comnih.gov. Furthermore, aplysin enhances the apoptosis-inducing activity of TRAIL (TNF-related apoptosis-inducing ligand) in cancer cells by increasing the cleavage of caspases-3, -8, and -9, and promoting the release of cytochrome C into the cytosol nih.gov.
Table 2: Induction of Apoptosis in Malignant Cell Lines by Aplysin
| Cell Line | Cancer Type | Mechanism of Apoptosis Induction | Key Findings |
|---|---|---|---|
| GL26 | Glioma | Induced G0/G1 arrest and apoptosis. | Deactivated the PI3K/AKT pathway by disrupting the Hsp90/AKT complex. nih.gov |
| A549 | Lung Carcinoma | Potentiated TRAIL-induced apoptosis. | Increased cleavage of caspase-8, -9, and -3, and enhanced release of cytochrome C. nih.gov |
| PANC1 | Pancreatic Cancer | Enhanced TRAIL-induced apoptosis. | Increased cleavage of caspase-8, -9, and -3. nih.gov |
| MCF7 | Breast Cancer | Promoted apoptosis. | Downregulated the PI3K/AKT/FOXO3a signaling pathway, leading to increased expression of Bim, TRAIL, and FasL. oncotarget.com |
| SGC-7901 | Gastric Cancer | Exerted anti-tumor activity by inducing apoptosis. | The specific mechanism in this cell line was noted in a broader context of aplysin's effects. e-century.us |
Preclinical studies have demonstrated that aplysin can inhibit the invasion and motility of cancer cells. In glioma cell lines U-87 MG and U-251 MG, as well as primary glioma cells, aplysin reduced the number of invasive cells in a dose-dependent manner e-century.us. This effect was confirmed by wound healing assays, which showed that aplysin suppressed the motility of these glioma cells e-century.us. The mechanism underlying this anti-invasive effect is the suppression of the Akt pathway, as reactivating this pathway was found to rescue the inhibitory effect of aplysin on glioma cell invasiveness e-century.us. Furthermore, aplysin treatment led to the underexpression of invasion-associated proteins in glioma cells e-century.us.
Aplysin has been identified as a sensitizer (B1316253) for TRAIL, a cytokine that can selectively induce apoptosis in tumor cells nih.govnih.gov. Many cancer cells develop resistance to TRAIL, limiting its therapeutic potential nih.govnih.gov. Aplysin was found to restore the sensitivity of TRAIL-resistant cancer cells to TRAIL-induced apoptosis both in vitro and in vivo nih.govnih.gov. This sensitizing effect was observed in several cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast cancer) nih.govnih.gov. The mechanism behind this sensitization involves the downregulation of survivin, a pro-survival protein often overexpressed in cancer cells and responsible for TRAIL resistance nih.govnih.gov. Aplysin achieves this by activating the p38 MAPK pathway, which in turn suppresses survivin expression nih.govnih.gov. The combination of aplysin and TRAIL exhibited a synergistic inhibitory effect on tumor growth in a mouse model with A549 tumor xenografts nih.gov.
Glioma: In animal models, aplysin has shown significant anti-glioma activity. It was found to inhibit the growth of glioma xenografts and prolong the survival of mice bearing these tumors nih.gov. Aplysin's efficacy in glioma is attributed to its ability to induce apoptosis and cell cycle arrest by suppressing the PI3K/AKT pathway nih.gov. Additionally, aplysin enhances the sensitivity of glioma cells to the chemotherapeutic agent temozolomide (B1682018) by increasing the expression of miR-181, a tumor suppressor microRNA nih.gov. It also suppresses the invasiveness of glioma cells by targeting the Akt pathway e-century.us.
Breast Cancer: Aplysin has demonstrated the ability to suppress breast cancer progression. In vivo studies have shown that it can remarkably suppress tumor growth oncotarget.comnih.gov. The anti-breast cancer effects of aplysin are associated with the inhibition of the PI3K/AKT/FOXO3a signaling pathway, which leads to decreased cell proliferation and increased apoptosis oncotarget.comnih.gov.
Sarcoma: While detailed mechanistic studies are less prevalent, aplysin has been noted to exert anti-tumor activity on sarcoma cell lines, primarily through the induction of apoptosis e-century.us.
Gastric Cancer: Similar to sarcoma, aplysin has been reported to have anti-tumor effects on human gastric cancer cell lines by inducing apoptosis e-century.us.
A significant aspect of aplysin's potential as an anticancer agent is its low cytotoxicity to normal cells nih.govnih.gov. This selective toxicity is a crucial characteristic for any potential therapeutic agent, as it suggests a wider therapeutic window and potentially fewer side effects. Studies have indicated that aplysin has no cytotoxic effects on normal cells at concentrations where it is effective against cancer cells e-century.us. This selectivity makes it a promising candidate for combination therapies, such as with TRAIL, where it can enhance the anti-tumor effect without adding significant toxicity to healthy tissues nih.govnih.gov.
Hepatoprotective Effects
Aplysin, a brominated sesquiterpene derived from marine red algae, has demonstrated significant hepatoprotective properties in various preclinical studies. Research has focused on its ability to counteract liver damage induced by toxins, particularly ethanol. The protective mechanisms appear to be multifaceted, involving the modulation of metabolic pathways, reduction of apoptosis (programmed cell death), and amelioration of mitochondrial dysfunction.
Attenuation of Chemically-Induced Hepatic Injury
Preclinical research, primarily in rat models, has established Aplysin's capacity to mitigate liver injury caused by chronic alcohol exposure. In these studies, administration of ethanol leads to significant liver damage, characterized by elevated serum levels of liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), as well as histopathological changes. nih.govspkx.net.cn Treatment with Aplysin has been shown to significantly reduce these markers of liver damage and improve the histological appearance of liver tissue. spkx.net.cn
One study evaluated the effects of Aplysin in rats subjected to an alcohol-containing liquid diet for eight weeks. nih.gov The results indicated that chronic alcohol consumption caused notable liver damage, which Aplysin treatment helped to alleviate. nih.gov Another investigation involving an eight-week ethanol administration protocol in rats found that Aplysin relieved alcohol-induced histopathological changes in the liver and suppressed the elevation of liver damage biomarkers. spkx.net.cn The mechanism for this protection involves modulating the pathways of ethanol metabolism. In ethanol-treated rats, the expression of ethanol-metabolizing enzymes like cytochrome P4502E1 (CYP2E1) and alcohol dehydrogenase was significantly increased. nih.gov Aplysin administration helped to modulate these pathways, contributing to its protective effect. nih.gov Furthermore, Aplysin was found to suppress hepatocyte apoptosis, a key process in the progression of alcoholic liver injury. nih.gov
| Biochemical Marker | Effect of Chemical Insult (e.g., Ethanol) | Effect of Aplysin Treatment | Reference |
|---|---|---|---|
| Aspartate Aminotransferase (AST) | Increased | Decreased | nih.gov |
| Alanine Aminotransferase (ALT) | Increased | Decreased | nih.gov |
| Alkaline Phosphatase (ALP) | Increased | Decreased | nih.gov |
| Triglyceride (TG) | Increased | Decreased | nih.gov |
| Cytochrome P4502E1 (CYP2E1) | Increased | Modulated | nih.gov |
| Hepatocyte Apoptosis | Increased | Suppressed | nih.gov |
Protection Against Oxidative Damage
A key mechanism underlying Aplysin's hepatoprotective activity is its ability to counteract oxidative stress. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to alcoholic liver disease. Studies have shown that Aplysin administration can attenuate oxidative stress in the liver. nih.gov
In a study on ethanol-induced hepatic injury in rats, Aplysin treatment was found to reverse mitochondrial glutathione (GSH) depletion. nih.gov Glutathione is a crucial antioxidant that protects cells from oxidative damage. Aplysin also reversed the decreased activity of mitochondrial respiratory chain complexes I, III, and IV, which are vital for normal mitochondrial function and are often impaired by chronic alcohol consumption. nih.gov By ameliorating mitochondrial dysfunction and attenuating oxidative stress, Aplysin helps to inhibit mitochondrial damage-mediated apoptosis. nih.gov This is further supported by its ability to suppress the overexpression of cytoplasmic cytochrome c and the activation of caspase-3, key molecules in the apoptotic pathway. nih.gov
Anti-inflammatory Modulations
Aplysin exhibits potent anti-inflammatory activities, which have been observed in several preclinical disease models. nih.govnih.gov Its mechanism of action involves the downregulation of key inflammatory signaling pathways and the reduction of pro-inflammatory cytokine production. This anti-inflammatory capacity is closely linked to its protective effects in various tissues, including the liver and pancreas.
Mitigation of Inflammatory Responses in Disease Models
In models of alcoholic liver disease, Aplysin has been shown to reduce the inflammatory response. nih.gov Chronic alcohol administration in rats leads to elevated serum levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and transforming growth factor-beta (TGF-β), alongside a reduction in the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov Treatment with Aplysin was able to reverse these changes, indicating a potent anti-inflammatory effect. nih.gov
Aplysin's anti-inflammatory mechanism has been linked to its ability to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. spkx.net.cn In a study on ethanol-induced liver injury, Aplysin significantly decreased the expression levels of key components of this pathway, including CD14, TLR4, MyD88, and NF-κB p65 in Kupffer cells, the resident macrophages of the liver. spkx.net.cn Consequently, the production and concentration of the pro-inflammatory cytokines TNF-α and interleukin-1β (IL-1β) were also reduced. spkx.net.cn
In a different model using nonobese diabetic (NOD) mice which are prone to spontaneous pancreatic necrosis, Aplysin intervention alleviated this condition by downregulating the expression of TLR4 and its related molecules, subsequently decreasing the protein levels of IL-1β and interferon-β (IFN-β) in pancreatic tissues. nih.gov
| Inflammatory Mediator | Effect in Disease Model | Effect of Aplysin Treatment | Reference |
|---|---|---|---|
| Tumor Necrosis Factor-α (TNF-α) | Increased | Decreased | nih.govspkx.net.cn |
| Interleukin-1β (IL-1β) | Increased | Decreased | spkx.net.cnnih.gov |
| Interleukin-10 (IL-10) | Decreased | Increased | nih.gov |
| Interferon-β (IFN-β) | Increased | Decreased | nih.gov |
| Toll-like Receptor 4 (TLR4) Pathway | Activated | Inhibited | spkx.net.cnnih.gov |
Immunoregulatory Investigations
Beyond its general anti-inflammatory effects, Aplysin has been shown to possess immunoregulatory properties. nih.gov This involves modulating the activity of specific immune cells and pathways that are critical in the response to injury and infection.
A significant finding is Aplysin's effect on Kupffer cells. These liver macrophages play a central role in the pathogenesis of alcoholic liver disease by producing inflammatory mediators in response to gut-derived endotoxins. In rats with ethanol-induced liver injury, the phagocytic activity of Kupffer cells is often impaired. A study demonstrated that Aplysin treatment effectively restored this phagocytic function. spkx.net.cn By improving the ability of Kupffer cells to clear pathogens and cellular debris, Aplysin helps to maintain liver homeostasis.
Furthermore, Aplysin's inhibition of the TLR4 signaling pathway is a key aspect of its immunomodulatory action. spkx.net.cn TLR4 is a critical receptor in the innate immune system that recognizes bacterial endotoxins, such as lipopolysaccharide (LPS). nih.gov The binding of endotoxin (B1171834) to TLR4 on Kupffer cells triggers a cascade that results in the production of pro-inflammatory cytokines, driving liver inflammation and injury. spkx.net.cn By significantly decreasing the expression of TLR4 and its downstream signaling molecules like MyD88 and NF-κB, Aplysin effectively dampens this endotoxin-driven immune response, thereby protecting the liver. spkx.net.cn
Gut Microbiota and Intestinal Barrier Studies
Emerging research highlights the crucial role of the gut-liver axis in the development of liver diseases. Aplysin has been found to exert protective effects by modulating the gut microbiota and enhancing the integrity of the intestinal barrier. nih.govnih.gov
Chronic alcohol consumption is known to cause dysbiosis, an imbalance in the gut microbial composition, and increased intestinal permeability, often termed "leaky gut". nih.gov This allows bacterial endotoxins to translocate from the gut into the bloodstream, reaching the liver and triggering inflammation. nih.gov Studies have shown that Aplysin can counteract these effects. In rats fed an alcohol diet, Aplysin treatment helped to normalize the fecal microbiota composition, shifting the ethanol-disrupted gut microbiota structure back towards that of control animals. nih.gov
Aplysin also reinforces the intestinal barrier. In a study on NOD mice, which showed damaged tight junctions between intestinal epithelial cells, Aplysin treatment helped restore the normal structure of these intercellular junctions. nih.govresearchgate.net In rats exposed to ethanol and iron, Aplysin administration protected intestinal permeability and the barrier function of the intestinal mucosa. nih.gov This was evidenced by decreased plasma levels of endotoxin, diamine oxidase (DAO), and fatty acid-binding protein 2 (FABP2), which are all markers of intestinal injury and increased permeability. nih.govnih.gov By repairing the intestinal barrier, Aplysin reduces the leakage of endotoxins into the circulation, thereby lessening the inflammatory burden on the liver. nih.govnih.gov
| Parameter | Effect in Disease Model | Effect of Aplysin Treatment | Reference |
|---|---|---|---|
| Gut Microbiota Composition | Disrupted/Dysbiosis | Normalized/Shifted toward control | nih.gov |
| Intestinal Barrier Integrity | Damaged/Increased Permeability | Repaired/Enhanced | nih.govnih.govnih.gov |
| Plasma Endotoxin | Increased | Decreased | nih.govspkx.net.cnnih.gov |
| Diamine Oxidase (DAO) | Increased | Decreased | nih.govnih.gov |
| Fatty Acid-Binding Protein 2 (FABP2) | Increased | Decreased | nih.govnih.gov |
Modulation of Intestinal Permeability
Aplysin has demonstrated a protective effect on intestinal barrier function in preclinical models. In a study involving rats exposed to ethanol and iron, supplementation with aplysin at a dose of 150 mg/kg/day for 12 weeks significantly mitigated the increase in intestinal permeability caused by the toxic challenge. nih.govnih.gov The integrity of the intestinal mucosa was assessed by measuring plasma levels of key biomarkers.
Treatment with aplysin led to a notable decrease in plasma levels of diamine oxidase (DAO), D-lactic acid (D-LA), and fatty acid-binding protein 2 (FABP2). nih.govnih.gov These markers are indicative of intestinal injury and increased permeability. Specifically, aplysin administration resulted in a 16% reduction in DAO, a 26% reduction in D-lactic acid, and a 17% reduction in FABP2 compared to the ethanol and iron-treated group without aplysin. nih.gov These findings suggest that aplysin helps to preserve the structural and functional integrity of the intestinal mucosal barrier. nih.gov
Table 1: Effect of Aplysin on Plasma Markers of Intestinal Permeability in Rats
| Marker | EI Group (Ethanol + Iron) | AEI Group (Ethanol + Iron + Aplysin) | % Decrease with Aplysin | p-value |
| Diamine Oxidase (DAO) | Increased | Decreased | 16% | < 0.05 |
| D-lactic acid (D-LA) | Increased | Decreased | 26% | < 0.05 |
| Fatty acid-binding protein 2 (FABP2) | Increased | Decreased | 17% | < 0.05 |
| Endotoxin | Increased | Decreased | 14% | < 0.05 |
Data derived from a 12-week study in rats. nih.gov
Influence on Gut Microbial Composition
In conjunction with its effects on intestinal permeability, aplysin has been shown to modulate the composition of the gut microbiota. In the same rat model of ethanol and iron-induced intestinal damage, aplysin intervention helped to normalize the fecal microflora. nih.gov
The study observed that co-treatment with ethanol and iron led to a dysbiosis characterized by a significant increase in the amounts of Escherichia coli and Bacteroides fragilis, and a decrease in the populations of beneficial bacteria such as Bifidobacterium, Lactobacillus, and Clostridium. nih.gov Aplysin administration counteracted these changes, leading to a lower amount of Escherichia coli and Bacteroides fragilis and a higher amount of Bifidobacterium and Lactobacillus. nih.gov This shift suggests a tendency to restore the structure of the intestinal flora, which is crucial for maintaining intestinal health. nih.gov
Table 2: Influence of Aplysin on Fecal Microbial Composition in Rats
| Microbial Genus/Species | EI Group (Ethanol + Iron) | AEI Group (Ethanol + Iron + Aplysin) | Effect of Aplysin |
| Escherichia coli | Higher Amount | Lower Amount | Decrease |
| Bacteroides fragilis | Higher Amount | Lower Amount | Decrease |
| Bifidobacterium | Lower Amount | Higher Amount | Increase |
| Lactobacillus | Lower Amount | Higher Amount | Increase |
| Clostridium | Lower Amount | Higher Amount | Increase |
Qualitative changes observed in a 12-week preclinical study. nih.gov
Antimycobacterial Efficacy
In Vitro Activity against Mycobacterium tuberculosis Strains
Aplysin, a brominated sesquiterpene isolated from Laurencia johnstonii, has been evaluated for its in vitro antimycobacterial activity against various strains of Mycobacterium tuberculosis (M. tuberculosis). Research has shown that aplysin exhibits inhibitory effects against both drug-susceptible and drug-resistant strains of M. tuberculosis.
In one study, the minimum inhibitory concentration (MIC) of aplysin was determined for nine different M. tuberculosis strains. The results indicated that aplysin's activity is moderate, with MIC values consistently recorded at 128 µg/mL for all tested strains, including the reference H37Rv strain and various clinical isolates with different drug resistance profiles.
Table 3: In Vitro Activity of Aplysin against Mycobacterium tuberculosis Strains
| M. tuberculosis Strain | Resistance Profile | MIC (µg/mL) |
| H37Rv | Susceptible | 128 |
| SIN-4 | Monoresistant (Isoniazid) | 128 |
| SIN-12 | Monoresistant (Streptomycin) | 128 |
| SIN-23 | Monoresistant (Pyrazinamide) | 128 |
| SIN-32 | Monoresistant (Ethambutol) | 128 |
| SIN-45 | Monoresistant (Rifampicin) | 128 |
| MDR-95 | Multidrug-Resistant | 128 |
| MDR-112 | Multidrug-Resistant | 128 |
| 1077 | Pansusceptible Clinical Isolate | 128 |
Activity against Nontuberculous Mycobacteria
The antimycobacterial spectrum of aplysin also extends to nontuberculous mycobacteria (NTM), a group of mycobacteria that can cause significant infections. Aplysin's in vitro efficacy has been tested against several clinically relevant NTM species.
The activity of aplysin against NTM is also considered moderate, with MIC values being consistent across the different species tested. For all six NTM strains evaluated, including rapid growers like Mycobacterium abscessus and slow growers like Mycobacterium avium, the MIC was found to be 128 µg/mL.
Table 4: In Vitro Activity of Aplysin against Nontuberculous Mycobacteria (NTM)
| Nontuberculous Mycobacteria Strain | MIC (µg/mL) |
| Mycobacterium abscessus | 128 |
| Mycobacterium avium | 128 |
| Mycobacterium intracellulare | 128 |
| Mycobacterium kansasii | 128 |
| Mycobacterium simiae | 128 |
| Mycobacterium fortuitum | 128 |
Mechanistic Insights into Biological Actions
Cellular Signaling Pathway Interventions
Aplysin demonstrates a notable capacity to modulate several pivotal cellular signaling pathways, which are often dysregulated in various pathological conditions, including cancer and inflammatory diseases. researchgate.netnih.govnih.govnih.govmdpi.com
The Akt/mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. worktribe.commdpi.commdpi.com Aplysin has been shown to influence this pathway, contributing to its observed biological effects. While direct, explicit evidence of Aplysin's regulation of the Akt/mTOR pathway specifically (as a combined entity) is less detailed in the provided snippets, its impact on the PI3K/Akt pathway, a major upstream regulator of mTOR, is well-documented. nih.govnih.govmdpi.comoncotarget.comnih.gov
Aplysin significantly modulates the Phosphatidylinositol 3-kinase (PI3K)/Akt/Forkhead box O3a (FOXO3a) signaling axis. This pathway is crucial for cell survival, proliferation, and apoptosis, and its hyperactivity is frequently associated with tumorigenesis. nih.govnih.govworktribe.comoncotarget.comfrontiersin.org Studies have shown that Aplysin suppresses breast cancer progression by inhibiting this pathway. nih.govnih.govoncotarget.com Specifically, Aplysin treatment inhibits the phosphorylation levels of Akt at Ser-473 and the Akt-dependent phosphorylation of FOXO3a at Ser-253 in breast cancer cell lines and tissues. nih.govnih.govoncotarget.com This inhibition leads to the activation of FOXO3a, a tumor suppressor, which then influences the expression of its target genes. nih.govnih.govoncotarget.comfrontiersin.org
Table 1: Effect of Aplysin on PI3K/AKT/FOXO3a Pathway Components and Downstream Genes
| Pathway Component/Gene | Effect of Aplysin Treatment | Reference |
| p-AKT (Ser-473) | Decreased phosphorylation | nih.govnih.govoncotarget.com |
| p-FOXO3a (Ser-253) | Decreased phosphorylation | nih.govnih.govoncotarget.com |
| Cyclin D1 | Declined expression | nih.govnih.govoncotarget.com |
| Bcl-XL | Declined expression | nih.govnih.govoncotarget.com |
| p21CIP1 | Increased expression | nih.govnih.govoncotarget.com |
| p27KIP1 | Increased expression | nih.govnih.govoncotarget.com |
| Bim | Increased expression | nih.govnih.govoncotarget.com |
| TRAIL | Increased expression | nih.govnih.govoncotarget.com |
| FasL | Increased expression | nih.govnih.govoncotarget.com |
Activation of the PI3K/AKT pathway or silencing of FOXO3a has been shown to counteract the growth suppression and apoptosis-promoting effects of Aplysin, further underscoring the critical role of this pathway in Aplysin's mechanism of action. nih.govnih.govoncotarget.com
Aplysin activates the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. researchgate.netnih.govnih.govmdpi.com This activation is crucial for Aplysin's ability to sensitize cancer cells to TNF-related apoptosis-inducing ligand (TRAIL). researchgate.netnih.govnih.gov Aplysin increases the phosphorylation of p38 MAPK in a dose- and time-dependent manner. nih.gov The activation of p38 MAPK by Aplysin is partially responsible for the downregulation of survivin, a pro-survival protein often overexpressed in cancer cells, which contributes to TRAIL resistance. researchgate.netnih.govnih.gov Inhibition of p38 MAPK with SB203580 has been shown to abrogate Aplysin's sensitizing effect on TRAIL action, restoring survivin expression and reducing apoptotic rates. researchgate.netnih.gov
Table 2: Aplysin's Impact on p38 MAPK Pathway and Survivin
| Pathway Component/Protein | Effect of Aplysin Treatment | Resulting Cellular Effect | Reference |
| p38 MAPK phosphorylation | Increased (dose- and time-dependent) | Leads to survivin downregulation | researchgate.netnih.gov |
| Survivin expression | Downregulated | Enhances TRAIL sensitivity, promotes apoptosis | researchgate.netnih.govnih.gov |
Aplysin targets the Heat Shock Protein 90 (HSP90)/Akt pathway, particularly in glioma cells. nih.govmdpi.comnih.goviiitd.edu.in HSP90 is a chaperone protein essential for the stability and function of various signaling proteins, including Akt. nih.govmdpi.comnih.govplos.org Aplysin has been shown to inhibit the proliferation of GL26 glioma cells and induce apoptosis by impairing the formation of the HSP90/Akt complex. nih.govmdpi.comnih.gov This action leads to a reduction in phosphorylated Akt (p-Akt) expression, while total Akt levels remain unchanged, suggesting that Aplysin inhibits the PI3K/Akt signaling pathway by affecting the HSP90/Akt interaction. nih.govmdpi.com
Table 3: Aplysin's Effect on HSP90/AKT Complex in Glioma Cells
| Component/Interaction | Effect of Aplysin Treatment | Reference |
| p-AKT expression | Reduced | nih.govmdpi.comnih.gov |
| Total AKT level | Unchanged | nih.gov |
| AKT-binding HSP90 | Decreased | nih.govmdpi.com |
| HSP90/AKT complex formation | Impaired | nih.govmdpi.comnih.gov |
Aplysin has been observed to downregulate the expression of Toll-like receptor 4 (TLR4) and its associated downstream signaling molecules. researchgate.netnih.gov This effect was noted in studies investigating Aplysin's ability to alleviate pancreatic necrosis and inflammatory responses. researchgate.netnih.gov TLR4 is a crucial endotoxin (B1171834) signaling receptor, and its activation plays a significant role in inflammatory responses. nih.govnih.govembopress.org Aplysin treatment has been shown to decrease serum endotoxin levels and downregulate the expressions of TLR4, MyD88, TRAF-6, NF-κB p65, TRIF, TRAM, and IRF-3 in pancreatic tissues. researchgate.netnih.gov Furthermore, it reduced the protein levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interferon-β (IFN-β). researchgate.netnih.gov
Table 4: Downregulation of TLR4 Signaling Components by Aplysin
| TLR4 Signaling Component | Effect of Aplysin Treatment | Reference |
| TLR4 expression | Downregulated | researchgate.netnih.gov |
| MyD88 expression | Downregulated | researchgate.netnih.gov |
| TRIF expression | Downregulated | researchgate.netnih.gov |
| TRAF-6 expression | Downregulated | researchgate.netnih.gov |
| NF-κB p65 expression | Downregulated | researchgate.netnih.gov |
| TRAM expression | Downregulated | researchgate.netnih.gov |
| IRF-3 expression | Downregulated | researchgate.netnih.gov |
| IL-1β protein level | Reduced | researchgate.netnih.gov |
| IFN-β protein level | Reduced | researchgate.netnih.gov |
Gene and Protein Expression Modulation
Beyond direct pathway interventions, Aplysin also modulates the expression of specific genes and proteins, which contributes to its biological activities. nih.govnih.govoncotarget.comnih.govresearchgate.net As detailed in section 6.1.2, Aplysin's inhibition of the PI3K/AKT/FOXO3a pathway leads to altered expression of FOXO3a-targeted genes. nih.govnih.govoncotarget.com This includes a decline in genes promoting cell cycle progression and survival (e.g., cyclin D1, Bcl-XL) and an increase in genes associated with cell cycle arrest and apoptosis (e.g., p21CIP1, p27KIP1, Bim, TRAIL, FasL). nih.govnih.govoncotarget.com Additionally, Aplysin induces the downregulation of mitogen-activated protein kinase kinase 1 (MEK1) through the upregulation of miR-181. researchgate.netmdpi.com
Table 5: Aplysin's Modulation of Gene and Protein Expression
| Gene/Protein | Effect of Aplysin Treatment | Associated Mechanism/Pathway | Reference |
| Cyclin D1 | Decreased | PI3K/AKT/FOXO3a pathway inhibition | nih.govnih.govoncotarget.com |
| Bcl-XL | Decreased | PI3K/AKT/FOXO3a pathway inhibition | nih.govnih.govoncotarget.com |
| p21CIP1 | Increased | PI3K/AKT/FOXO3a pathway inhibition | nih.govnih.govoncotarget.com |
| p27KIP1 | Increased | PI3K/AKT/FOXO3a pathway inhibition | nih.govnih.govoncotarget.com |
| Bim | Increased | PI3K/AKT/FOXO3a pathway inhibition | nih.govnih.govoncotarget.com |
| TRAIL | Increased | PI3K/AKT/FOXO3a pathway inhibition | nih.govnih.govoncotarget.com |
| FasL | Increased | PI3K/AKT/FOXO3a pathway inhibition | nih.govnih.govoncotarget.com |
| Survivin | Downregulated | p38 MAPK pathway activation | researchgate.netnih.govnih.gov |
| MEK1 | Downregulated | Upregulation of miR-181 | researchgate.netmdpi.com |
| miR-181 | Increased | researchgate.netmdpi.com |
Downregulation of Key Pro-Survival Proteins (e.g., Survivin)
A significant mechanism by which Aplysin influences cellular fate involves the downregulation of pro-survival proteins, notably Survivin. Studies have demonstrated that Aplysin treatment leads to a time and dose-dependent reduction in Survivin levels in cancer cells researchgate.netnih.govnih.gov. Survivin is an inhibitor of apoptosis protein (IAP) family member, and its overexpression is frequently observed in various cancers, contributing to resistance against pro-apoptotic stimuli, such as TNF-related apoptosis-inducing ligand (TRAIL) researchgate.netnih.gov.
Aplysin's ability to downregulate Survivin is, in part, mediated through the activation of the p38 signaling pathway, leading to increased p38 phosphorylation researchgate.net. This modulation of the p38 MAPK/Survivin pathway by Aplysin enhances the sensitivity of cancer cells to TRAIL-induced apoptosis, suggesting a role for Aplysin as a sensitizer (B1316253) in combination therapies researchgate.netnih.govnih.gov.
Table 1: Effect of Aplysin on Survivin and TRAIL Sensitivity
| Target Protein/Pathway | Effect of Aplysin | Associated Outcome | Supporting Evidence |
| Survivin levels | Downregulation | Enhanced TRAIL sensitivity, Potentiated apoptosis | Time and dose-dependent reduction via p38 MAPK pathway researchgate.netnih.govnih.gov |
| p38 MAPK pathway | Activation | Partial mediation of Survivin downregulation | Increased p38 phosphorylation researchgate.net |
Modulation of Invasion-Associated Proteins (e.g., Matrix Metalloproteinases, Vascular Endothelial Growth Factor)
While direct evidence linking Aplysin to the direct modulation of Matrix Metalloproteinases (MMPs) or Vascular Endothelial Growth Factor (VEGF) is not extensively detailed in current literature, Aplysin's influence on microRNA expression and downstream signaling pathways suggests an indirect impact on processes related to cell invasion and metastasis. For instance, Aplysin enhances temozolomide (B1682018) sensitivity in glioma cells by increasing miR-181 expression, which subsequently leads to MEK1 downregulation oncotarget.comresearchgate.netnih.gov. Notably, miR-181a-5p has been shown to inhibit cell migration, invasion, and proliferation by targeting MAP2K1 (MEK1) and repressing the ERK-MMP signaling pathway in esophageal squamous cell carcinoma aging-us.com. This indicates that Aplysin, through its effects on miR-181 and MEK1, can influence pathways that are critical for cell invasion and metastatic potential.
Regulation of Cell Cycle Regulatory Proteins (e.g., Cyclins, Cyclin-Dependent Kinase Inhibitors)
Aplysin has been demonstrated to induce cell cycle arrest, a critical mechanism in controlling uncontrolled cellular proliferation nih.gov. Its impact on cell cycle progression is mediated through the regulation of key cell cycle regulatory proteins. Research indicates that Aplysin suppresses breast cancer progression, in part, by downregulating the PI3K/AKT/FOXO3a signaling pathway nih.gov. This inhibition leads to a decrease in the expression of Cyclin D1, a protein essential for cell cycle progression from G1 to S phase. Concurrently, Aplysin treatment results in an upregulation of Cyclin-Dependent Kinase Inhibitors (CDKIs) such as p21CIP1 and p27KIP1 nih.gov. These CDKIs play crucial roles in halting the cell cycle, thereby contributing to the observed cell cycle arrest.
Table 2: Aplysin's Regulation of Cell Cycle Proteins
| Protein/Pathway | Effect of Aplysin | Associated Outcome | Supporting Evidence |
| PI3K/AKT/FOXO3a pathway | Downregulation | Inhibition of cell proliferation, Promotion of apoptosis | Reduced phosphorylation of AKT and FOXO3a nih.gov |
| Cyclin D1 | Declined expression | Cell cycle arrest | Via PI3K/AKT/FOXO3a pathway inhibition nih.gov |
| p21CIP1 | Increased expression | Cell cycle arrest | Via PI3K/AKT/FOXO3a pathway inhibition nih.gov |
| p27KIP1 | Increased expression | Cell cycle arrest | Via PI3K/AKT/FOXO3a pathway inhibition nih.gov |
Control of Apoptosis-Related Proteins (e.g., Bcl-2 Family Proteins, Caspases, Cytochrome C Release)
Aplysin actively promotes apoptosis, or programmed cell death, in cancer cells nih.gov. This pro-apoptotic effect is linked to its influence on several key apoptosis-related proteins. Aplysin has been shown to increase the cleavage of initiator caspases, such as Caspase-8 and Caspase-9, and the executioner Caspase-3, thereby enhancing the activity of these apoptosis-promoting proteases mdpi.com.
Furthermore, Aplysin facilitates the release of Cytochrome C from mitochondria into the cytosol, particularly when co-administered with TRAIL mdpi.com. The release of Cytochrome C is a pivotal event in the intrinsic apoptotic pathway, leading to the formation of the apoptosome and subsequent caspase activation berkeley.edurndsystems.com. Aplysin also modulates the expression of Bcl-2 family proteins, which are crucial regulators of mitochondrial membrane permeability and Cytochrome C release rndsystems.comembopress.org. Specifically, Aplysin treatment leads to a decline in the anti-apoptotic protein Bcl-XL and an increase in pro-apoptotic proteins such as Bim, TRAIL, and FasL. These effects are achieved, in part, through the inhibition of the PI3K/AKT/FOXO3a signaling pathway nih.gov.
Table 3: Aplysin's Impact on Apoptosis-Related Proteins
| Protein/Pathway | Effect of Aplysin | Associated Outcome | Supporting Evidence |
| Caspase-3, -8, -9 | Increased cleavage | Enhanced apoptotic activity | Synergistic effect with TRAIL mdpi.com |
| Cytochrome C release | Increased | Activation of intrinsic apoptotic pathway | Enhanced release into cytosol mdpi.com |
| Bcl-XL | Declined expression | Promotion of apoptosis | Via PI3K/AKT/FOXO3a pathway inhibition nih.gov |
| Bim | Increased expression | Promotion of apoptosis | Via PI3K/AKT/FOXO3a pathway inhibition nih.gov |
| TRAIL, FasL | Increased expression | Promotion of apoptosis | Via PI3K/AKT/FOXO3a pathway inhibition nih.gov |
MicroRNA Expression Alterations (e.g., miR-181) and Downstream Effects (e.g., MEK1)
Aplysin's mechanistic actions extend to the modulation of microRNA (miRNA) expression, specifically influencing miR-181 levels. Aplysin significantly elevates the abundance of miR-181 in glioma cell lines oncotarget.comresearchgate.netnih.gov. miR-181 is recognized as a tumor suppressor that is believed to enhance the efficacy of temozolomide (TMZ), a common chemotherapeutic agent for glioma oncotarget.comnih.gov.
The enhanced TMZ sensitivity induced by Aplysin is directly linked to the downregulation of MEK1 (Mitogen-activated protein kinase kinase 1) oncotarget.comresearchgate.netnih.gov. Overexpression of MEK1 has been shown to abrogate the sensitizing effect of Aplysin on glioma cells, underscoring the importance of this downstream target researchgate.netnih.gov. Furthermore, miR-181b has been identified to modulate glioma cell sensitivity to temozolomide by directly targeting MEK1 oncotarget.com. This highlights a crucial pathway through which Aplysin exerts its effects, by altering the expression of specific miRNAs that, in turn, regulate key signaling proteins like MEK1, thereby influencing cellular responses to therapeutic agents and modulating malignant properties.
Table 4: Aplysin's Influence on MicroRNA and Downstream Targets
| MicroRNA/Protein | Effect of Aplysin | Associated Outcome | Supporting Evidence |
| miR-181 | Increased expression | Enhanced TMZ sensitivity in glioma cells | Direct elevation of miR-181 abundance oncotarget.comresearchgate.netnih.gov |
| MEK1 | Downregulation | Mediation of Aplysin-induced TMZ sensitivity | Overexpression of MEK1 abolishes Aplysin's effect oncotarget.comresearchgate.netnih.gov |
Ecological Roles and Significance in Marine Ecosystems
Function as Chemical Defense Mechanisms
Chemical compounds like Aplysin are often investigated for their potential to deter predators or inhibit the growth of harmful organisms, thereby providing a defensive advantage to their producers or accumulators.
Aplysin is recognized as a brominated laurane-type compound nih.gov. Sea hares, such as Aplysia dactylomela Rang and Aplysia kurodai, are known to accumulate Aplysin nih.govnih.gov. These mollusks are well-documented for employing chemical defenses against predators, often sequestering compounds from their algal diets nih.govnih.govnih.gov.
However, specific experimental findings regarding Aplysin's direct role as a feeding deterrent against predators present a more complex picture. In studies where Aplysin was applied to food items and offered to natural fish predators in the field, it was observed that Aplysin, at concentrations similar to those found in the digestive glands of Aplysia species, did not deter feeding nih.gov. Similarly, Aplysin showed no deterrent effect on grazing by the sea urchin Diadema antillarum mitoproteome.org. These findings suggest that while sea hares utilize a suite of chemical defenses, the specific compound Aplysin may not function as a direct feeding deterrent in all predator-prey interactions. The broader defensive secretions of sea hares, such as ink and opaline, are known to facilitate escape and deter predators through mechanisms like phagomimicry and sensory disruption nih.govnih.gov.
Halogenated secondary metabolites, a category to which Aplysin belongs, are broadly recognized for their ecological importance in sea hares as a defense mechanism against pathogens and fouling organisms nih.gov. While this suggests a general defensive role for such compounds, direct detailed research findings specifically on Aplysin's antimicrobial or anti-fouling properties are less explicit in the provided literature. However, related brominated diterpenoids, such as aplysin-20 and its aldehyde derivative, isolated from the marine red alga Laurencia venusta, have demonstrated strong antifouling activities against the mussel Mytilus galloprovincialis mitoproteome.org. This indicates that compounds structurally related to Aplysin can possess significant anti-fouling capabilities, contributing to the broader chemical defense arsenal (B13267) of marine organisms against biofouling.
Trophic Interactions and Metabolite Sequestration within Food Webs
A key aspect of Aplysin's ecological significance lies in its origin and transfer through marine food webs. Aplysin is a sesquiterpenoid that is not de novo synthesized by the sea hares themselves but is acquired through their diet nih.govnih.gov.
Sea hares, particularly species within the genus Aplysia, exhibit selective feeding habits, primarily consuming red algae, notably those belonging to the genus Laurencia nih.gov. These algae are prolific producers of a diverse array of halogenated secondary metabolites, including precursors to Aplysin nih.gov. For instance, laurinterol (B1247104), isolated from Laurencia intermedia, has been identified as a likely precursor to Aplysin nih.gov. Under mild acidic conditions, isolaurinterol, another compound found in Laurencia species, can be converted into Aplysin mitoproteome.org.
Upon consumption, sea hares bio-accumulate and sequester these dietary metabolites, storing them in their tissues nih.govnih.gov. This sequestration process is crucial for the sea hares' survival, as these acquired compounds then contribute to their chemical defense strategies nih.gov. The presence of Aplysin in high concentrations in sea hares that feed on Laurencia species containing isolaurinterol exemplifies a direct trophic link and metabolite sequestration within the marine food web mitoproteome.org. This mechanism allows the sea hare to utilize the chemical defenses produced by its algal prey for its own protection against predators.
Research Methodologies and Analytical Approaches
Computational and Cheminformatics Approaches
Computational and cheminformatics methodologies play a crucial role in modern drug discovery by providing efficient and cost-effective ways to screen compounds, predict their interactions with biological targets, and assess their pharmacokinetic and toxicological properties. For Aplysin, these approaches have facilitated a deeper understanding of its therapeutic potential and the rational design of its derivatives.
Molecular Docking for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like Aplysin) when bound to a protein target, forming a stable complex. This method allows researchers to estimate the binding affinity and identify key interactions between the compound and the target protein, thereby shedding light on its potential mechanism of action.
Studies have extensively utilized molecular docking to identify and validate protein targets for Aplysin and its analogs, particularly in the context of anticancer research. For instance, Aplysin and its derivatives have been investigated for their inhibitory potential against anti-apoptotic proteins such as survivin and B-cell lymphoma-2 (Bcl-2), which are often overexpressed in various cancers and contribute to tumor cell survival and resistance to apoptosis.
One study focused on the molecular docking analysis of Aplysin analogs targeting the survivin protein. Survivin is a multifunctional protein overexpressed in tumor cells that enhances resistance to apoptotic stimuli, making it an important target for anticancer drug development. Using computational approaches like AutoDock Tools 4.0, researchers performed virtual screening and docking simulations. An analog of Aplysin, designated AP 4, demonstrated promising inhibitory potential against survivin, exhibiting a binding energy of -8.75 kcal/mol and an inhibition constant (Ki) of 388.28 nM. This was compared to Celecoxib, a known survivin inhibitor, which had a binding energy of -6.65 kcal/mol and a Ki of 13.43 µM. These findings suggest that Aplysin analogs could serve as effective anti-survivin agents, potentially inducing apoptosis in cancer cells. nih.govrjpharmacognosy.irresearchgate.net
Another significant area of research involves Aplysin's interaction with Bcl-2, another key anti-apoptotic protein. Computational studies have identified novel Aplysin analogs as potential Bcl-2 inhibitors through a sequential virtual screening approach that included docking simulations. One particular analog, referred to as compound 11, was highlighted as a promising Bcl-2 inhibitor based on docking, pharmacophore, and simulation-based models. This suggests that Aplysin and its derivatives could potentially block Bcl-2's function, thereby promoting apoptosis in tumor cells and sensitizing them to chemotherapy and radiotherapy. researchgate.netdblp.orgnih.govresearchgate.netresearchgate.netresearchgate.net
The molecular docking simulations typically involve preparing the structures of the compounds (e.g., using ChemDraw Ultra and Discovery Studio Client) and the target proteins (retrieved from databases like RCSB PDB). The binding conformations are then analyzed using scoring functions to determine the free energy of binding. nih.govrjpharmacognosy.ir
Table 1: Molecular Docking Results of Aplysin Analog (AP 4) against Survivin
| Compound | Target Protein | Binding Energy (kcal/mol) | Ki (nM) |
| Aplysin Analog (AP 4) | Survivin | -8.75 | 388.28 |
| Celecoxib | Survivin | -6.65 | 13430.00 |
Note: Data extracted from studies on Aplysin analogs targeting survivin. nih.gov
ADMET Prediction and Pharmacophore Modeling for Analog Development
Beyond target identification, cheminformatics approaches are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Aplysin and its analogs, as well as for developing pharmacophore models to guide the design of new compounds with improved drug-like characteristics.
ADMET Prediction: ADMET prediction is a vital step in drug discovery, as it helps filter out compounds with unfavorable pharmacokinetic profiles early in the development process. Computational tools and online servers (e.g., PreADMET) are used to calculate various ADMET parameters, including human intestinal absorption (% HIA), Caco-2 permeability, MDCK cell permeability, skin permeability, blood-brain barrier (BBB) penetration, and carcinogenicity. nih.gov
For Aplysin analogs, ADMET profiling is often conducted after an initial filtering step based on Lipinski's Rule of Five, which predicts the oral bioavailability of a compound. This rule states that poor absorption or permeation is more likely when a compound has:
More than 5 hydrogen bond donors (sum of OHs and NHs).
A molecular weight over 500.
A Log P (octanol-water partition coefficient) over 5.
More than 10 hydrogen bond acceptors (sum of Ns and Os). nih.gov
In one study, out of 50 Aplysin analogs, 38 were filtered through Lipinski's Rule of Five and subsequently passed for ADMET prediction. This systematic approach helps in identifying compounds with a higher likelihood of success as orally active drugs in humans. nih.gov
Table 2: General ADMET Parameters and Their Standard Ranges
| Parameter | Standard Range/Interpretation |
| Human Intestinal Absorption (% HIA) | Higher values indicate better absorption |
| Caco-2 Permeability | Lower: < 4; Moderate: 4–70; Higher: > 70 nih.gov |
| MDCK Cell Permeability | Lower: < 25; Moderate: 25–500; Higher: > 500 nih.gov |
| Skin Permeability | |
| Blood-Brain Barrier (BBB) Penetration | |
| Carcinogenicity | Predicted toxicity (e.g., mutagenic/carcinogenic) |
Note: Standard ranges for Caco-2 and MDCK permeability are provided as examples from a relevant study. nih.gov
Pharmacophore Modeling: Pharmacophore modeling involves identifying the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target and for eliciting a biological response. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, arranged in a specific 3D spatial relationship. researchgate.net
For Aplysin and its analogs, pharmacophore models have been developed to guide the design of new inhibitors for targets like Bcl-2. For instance, a study on Bcl-2 inhibitors, which included Aplysin analogs, developed a five-point pharmacophore model. This model featured two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R) with discrete geometries as pharmacophoric features. Such models are then used for in silico screening of compound databases, allowing for the identification of new lead compounds that share these critical features and are likely to bind to the target with high affinity. The validated pharmacophore models can also be used for aligning molecules in 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analyses, further aiding in the optimization of lead compounds. nih.govresearchgate.netresearchgate.net The integration of pharmacophore modeling with molecular docking and ADMET prediction provides a comprehensive computational pipeline for the rational design and development of Aplysin analogs with improved therapeutic potential. nih.govresearchgate.net
Future Research Directions
Elucidation of Undiscovered Molecular Targets and Interaction Mechanisms
While aplysin has demonstrated promising biological activities, a comprehensive understanding of all its molecular targets and the intricate mechanisms through which it exerts its effects remains an active area of research. researchgate.net Current findings suggest that aplysin can sensitize cancer cells to TNF-related apoptosis-inducing ligand (TRAIL) by downregulating survivin, a pro-survival protein, through the p38 MAPK pathway. mdpi.com Additionally, its tumor growth inhibition activity has been linked to the inhibition of the PI3K/Akt/FOXO3a pathway in breast cancer models. researchgate.net
Further investigations are needed to:
Identify novel direct and indirect molecular targets: This could involve high-throughput screening, proteomic analyses, and advanced bioinformatics to map the full spectrum of proteins and pathways influenced by aplysin.
Decipher complex signaling network interactions: Aplysin's effects likely involve crosstalk between multiple pathways. Future studies should focus on elucidating these complex interactions and identifying key nodes that can be modulated for therapeutic benefit.
Understand target specificity and selectivity: Research should aim to clarify why aplysin exhibits selective toxicity towards certain cell types (e.g., cancer cells) while showing low cytotoxicity to normal cells. mdpi.com This understanding is crucial for developing targeted therapies.
Investigate mechanisms in diverse disease models: Beyond cancer, aplysin has shown activity in other areas, such as reducing ethanol-induced hepatic injury. mdpi.com Further research is needed to understand its molecular mechanisms in these varied contexts.
Exploration of Combination Therapeutic Strategies
The potential of aplysin as a combination therapeutic agent is a significant area for future exploration, building on evidence that it can enhance the efficacy of existing treatments. mdpi.com Combination therapies are increasingly recognized as a rational approach for complex diseases, including cancer, as they can target multiple pathways, overcome resistance, and potentially reduce individual drug dosages and associated side effects. frontiersin.orgnih.govmdpi.com
Key research directions include:
Synergistic combinations with conventional therapies: Further preclinical and clinical studies are needed to evaluate aplysin's synergistic effects with established chemotherapeutic agents, targeted therapies, and immunotherapies. For instance, its ability to sensitize cancer cells to TRAIL suggests its potential in combination with TRAIL-based therapies. mdpi.com
Combinations with other natural products: Exploring combinations of aplysin with other marine bioactive compounds or plant-derived compounds could lead to novel synergistic formulations. frontiersin.org This approach could leverage diverse mechanisms of action for enhanced therapeutic outcomes.
Mechanism-based combination design: Future research should focus on rationally designing combination strategies based on a deep understanding of aplysin's molecular targets and the resistance mechanisms of other drugs. This could involve combining aplysin with agents that address different aspects of disease progression or drug resistance.
Evaluation in various disease settings: While promising in cancer, the combination potential of aplysin should also be investigated in other conditions where it exhibits biological activity, such as inflammatory or infectious diseases.
Investigation into Antidrug Resistance Mechanisms
Drug resistance poses a major challenge in the development of effective therapies. Understanding how cells might develop resistance to aplysin or how aplysin can overcome resistance to other drugs is critical for its long-term therapeutic application. nih.gov
Future research should address:
Mechanisms of intrinsic and acquired resistance to aplysin: Identifying the cellular and molecular pathways that contribute to resistance against aplysin, if it were to be used as a standalone therapeutic, is crucial. This could involve studying changes in target expression, efflux pump activity, or activation of survival pathways.
Aplysin's role in overcoming resistance to other drugs: Given aplysin's ability to sensitize cancer cells to TRAIL, further research is warranted to investigate its potential to reverse or prevent resistance to a broader range of anticancer agents. mdpi.com This could involve studying its impact on drug efflux pumps, DNA repair mechanisms, or pro-survival signaling pathways that contribute to resistance.
Biomarkers for predicting response and resistance: Identifying biomarkers that can predict patient response to aplysin, either alone or in combination, would enable personalized medicine approaches and help in managing potential resistance.
Strategies to mitigate resistance: Based on the identified resistance mechanisms, research should explore strategies to overcome or prevent resistance, such as dose optimization, alternative administration routes, or novel combination therapies.
Advanced Synthetic Methodologies for Novel Analogues
The development of advanced synthetic methodologies is essential for producing aplysin and its analogues in sufficient quantities, for modifying its structure to enhance potency, selectivity, or pharmacokinetic properties, and for overcoming supply issues often associated with natural products. rsc.orgnih.gov
Key areas for future research include:
Total synthesis and semi-synthesis improvements: Refining existing total synthesis routes or developing more efficient and scalable semi-synthetic approaches from readily available precursors would be beneficial. mdpi.com This includes exploring novel catalysts, reagents, and reaction conditions to improve yields and reduce environmental impact.
Structure-activity relationship (SAR) studies: Comprehensive SAR studies are needed to identify the key structural features of aplysin responsible for its biological activities. nih.gov This involves synthesizing a library of aplysin analogues with targeted modifications and evaluating their biological profiles.
Design and synthesis of simplified analogues: Developing simplified analogues that retain or enhance the desired biological activity while being easier and more cost-effective to synthesize is a priority. rsc.orgnih.gov This could involve identifying pharmacophores and designing less complex molecules that mimic their action.
Exploration of novel chemical modifications: Investigating new chemical modifications, such as halogenation patterns, side chain variations, or incorporation of different ring systems, could lead to analogues with improved bioavailability, metabolic stability, and target specificity.
Flow chemistry and automated synthesis: Implementing advanced synthetic techniques like flow chemistry or automated synthesis could enable rapid and efficient production of aplysin and its analogues, facilitating high-throughput screening and drug development.
Q & A
Q. Methodological Validation :
- Western Blotting : Used to quantify changes in AKT, p-AKT, and FOXO3a phosphorylation levels.
- Co-Immunoprecipitation (Co-IP) : Confirmed Aplysin’s disruption of HSP90-AKT binding .
- siRNA Knockdown : Silencing FOXO3a or activating PI3K/AKT reversed Aplysin-induced apoptosis, validating pathway specificity .
What in vitro and in vivo models are most effective for studying Aplysin’s pharmacological effects?
Q. Basic Models :
- Cell Lines : GL26 glioma cells and breast cancer cell lines (e.g., MCF-7) are common in vitro systems. Dose-response curves (e.g., 0–80 µg/mL Aplysin) are generated using MTT assays to assess proliferation inhibition .
- Animal Models : C57BL/6 mice with glioma xenografts evaluate tumor growth suppression. Aplysin is administered intraperitoneally (e.g., 25–100 mg/kg) for 2–4 weeks, with tumor volume measured via calipers .
Q. Advanced Considerations :
- Orthotopic Models : Implanting cancer cells into tissue-specific niches (e.g., brain for glioma) improves translational relevance.
- Pharmacokinetic Profiling : LC-MS/MS quantifies Aplysin bioavailability in plasma and tissues to optimize dosing regimens .
How should researchers address contradictions in data, such as retracted findings on Aplysin’s chemosensitization effects?
Q. Resolution Strategies :
- Independent Replication : Repeat experiments using identical conditions (e.g., GL26 cells, 40 µg/mL Aplysin + 100 µM temozolomide).
- Pathway Cross-Validation : Assess alternate mechanisms (e.g., ROS generation or DNA repair pathways) to explain discrepancies.
- Data Transparency : Publish raw datasets and statistical analyses (e.g., ANOVA with post-hoc tests) to enable peer scrutiny .
What chromatographic and spectroscopic techniques are critical for isolating and characterizing Aplysin from natural sources?
Q. Basic Isolation Protocol :
- Extraction : Marine sponge or Aplysia species are extracted with ethyl acetate, yielding crude aplysin (e.g., 105 g from 1 kg biomass) .
- Column Chromatography : Silica gel columns with petroleum ether-acetone gradients (10:1 to 1:1) separate brominated sesquiterpenes.
- HPLC Purification : Reverse-phase C18 columns (acetonitrile-water) achieve >95% purity .
Q. Advanced Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the structure (C₁₅H₁₉OBr, MW 295) via coupling patterns and bromine-induced shifts.
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., m/z 295.0564 for [M+H]⁺) .
How can researchers optimize experimental design to distinguish Aplysin’s direct targets from secondary signaling effects?
Q. Methodological Approaches :
- Kinetic Studies : Time-course assays (e.g., 0–48 hours) differentiate primary AKT inhibition from downstream FOXO3a activation .
- Thermal Shift Assays : Detect Aplysin-induced stabilization of HSP90, suggesting direct binding .
- CRISPR/Cas9 Knockouts : AKT-null cell lines clarify whether apoptosis requires PI3K/AKT suppression .
Q. Statistical Rigor :
- Power Analysis : Ensure sample sizes (e.g., n ≥ 6 per group) detect ≥30% effect sizes with α=0.05.
- Multivariate Regression : Models dose-dependent interactions between Aplysin and pathway inhibitors .
What are the ethical and technical challenges in translating Aplysin research into preclinical trials?
Q. Ethical Considerations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
